2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
Description
This compound features a spiro[3.4]octane core with a 5-oxa (oxygen-containing) and 2-aza (nitrogen-containing) heterocyclic system. Key substituents include a tert-butyl ester at position 2, a methyl ester at position 8, and a ketone group at position 5. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for spirocyclic scaffolds in drug discovery .
Properties
Molecular Formula |
C13H19NO6 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C13H19NO6/c1-12(2,3)20-11(17)14-6-13(7-14)9(10(16)18-4)8(15)5-19-13/h9H,5-7H2,1-4H3 |
InChI Key |
WGCRNFFRCIDMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(C(=O)CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as ethyl acetate and drying agents like anhydrous sodium sulfate .
Industrial Production Methods
The compound is sealed in dry conditions and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural differences and similarities among the target compound and its analogs:
Physicochemical and Functional Properties
- Sulfone derivatives (5,5-dioxide) exhibit higher polarity, enhancing solubility in polar solvents but limiting blood-brain barrier penetration .
- Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
